5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a difluoromethyl group, a methoxy group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The difluoromethylation process can be achieved through various methods, such as radical difluoromethylation, which is highly applicable for functionalizing diverse fluorine-containing heterocycles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which are efficient and scalable. These methods often employ reagents like fluoroform for the direct difluoromethylation of protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles and difluoromethylated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design. The triazole ring also contributes to the compound’s biological activity by facilitating interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Compounds: These compounds share the fluorine-containing group but differ in the number of fluorine atoms.
Other Difluoromethylated Triazoles: Compounds with similar triazole structures but different substituents.
Uniqueness
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluoromethyl and nitrophenoxy groups makes it particularly versatile for various applications .
Properties
Molecular Formula |
C18H15F2N5O4S |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F2N5O4S/c1-28-15-6-5-11(9-21-24-17(16(19)20)22-23-18(24)30)7-12(15)10-29-14-4-2-3-13(8-14)25(26)27/h2-9,16H,10H2,1H3,(H,23,30)/b21-9+ |
InChI Key |
CYFKTQOTLUAAGS-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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